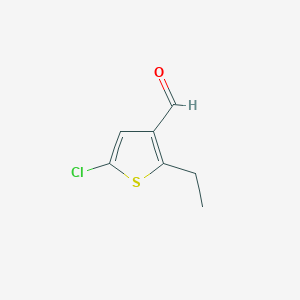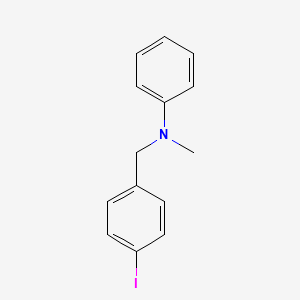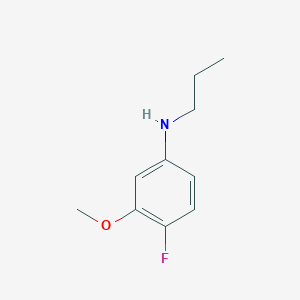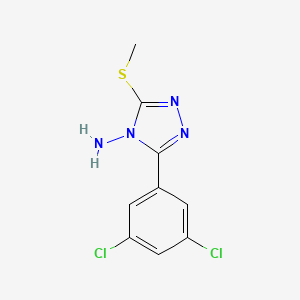
5-Chloro-2-ethylthiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-ethylthiophene-3-carbaldehyde is a chemical compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
The synthesis of 5-Chloro-2-ethylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-ethylthiophene followed by formylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation agents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Chloro-2-ethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-ethylthiophene-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chloro-2-ethylthiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-ethylthiophene-3-carbaldehyde can be compared with other thiophene derivatives, such as:
2-Thiophenecarboxaldehyde: Similar in structure but lacks the chlorine and ethyl groups, resulting in different chemical properties and reactivity.
5-Chloro-2-thiophenecarboxaldehyde: Similar in structure but lacks the ethyl group, which affects its chemical behavior and applications.
Eigenschaften
Molekularformel |
C7H7ClOS |
|---|---|
Molekulargewicht |
174.65 g/mol |
IUPAC-Name |
5-chloro-2-ethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H7ClOS/c1-2-6-5(4-9)3-7(8)10-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
IPDONGZFYKGPRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(S1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)



![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)


![6-[4-[[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12066521.png)

